2-Phenoxynicotinaldehyde

Synthetic Chemistry Medicinal Chemistry α-Amylase Inhibition

2-Phenoxynicotinaldehyde is the essential unsubstituted parent scaffold for α-amylase inhibitor SAR campaigns. Unlike 2-chloro or 2-methoxy analogs—which lack targeted bioactivity—the 2-phenoxy group is critical for enzyme interaction and downstream derivative potency. Procure this 98% pure crystalline solid (MP 58–60°C) to ensure compatibility with the published nucleophilic aromatic substitution route delivering 70–80% yields. Use as a validated control compound or mechanistic probe to deconvolute substituent contributions to α-amylase inhibition. The solid-state form simplifies weighing and reaction setup compared to liquid aldehyde analogs, reducing handling variability in parallel synthesis workflows.

Molecular Formula C12H9NO2
Molecular Weight 199.2 g/mol
CAS No. 114077-93-9
Cat. No. B3214316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenoxynicotinaldehyde
CAS114077-93-9
Molecular FormulaC12H9NO2
Molecular Weight199.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=C(C=CC=N2)C=O
InChIInChI=1S/C12H9NO2/c14-9-10-5-4-8-13-12(10)15-11-6-2-1-3-7-11/h1-9H
InChIKeyIKGCWHNIZLUZPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenoxynicotinaldehyde (CAS 114077-93-9): Chemical Identity and Core Characteristics for Research Procurement


2-Phenoxynicotinaldehyde, also designated as 2-phenoxypyridine-3-carbaldehyde, is a heterocyclic aromatic aldehyde belonging to the class of nicotinaldehyde derivatives. Its structure comprises a pyridine ring core substituted with a formyl (-CHO) group at the 3-position and a phenoxy (-OC6H5) group at the 2-position, yielding the molecular formula C12H9NO2 and a molecular weight of 199.21 g/mol . This compound serves as a versatile synthetic intermediate, particularly for the generation of substituted 2-phenoxynicotinaldehyde derivatives explored for their α-amylase inhibitory activity relevant to diabetes research [1]. It is commercially available in research quantities, typically at a purity of 98% , and is primarily employed in medicinal chemistry and drug discovery programs focused on antidiabetic agents.

Why Generic Substitution Fails: The Unique Reactivity Profile of 2-Phenoxynicotinaldehyde Over Common Analogs


The 2-phenoxy substitution pattern on the nicotinaldehyde scaffold confers distinct chemical reactivity and biological properties that are not replicated by simpler analogs such as 2-chloronicotinaldehyde or 2-methoxynicotinaldehyde. In the context of α-amylase inhibition, the phenoxy group is essential for achieving meaningful enzyme interaction; for instance, 2-chloronicotinaldehyde serves primarily as a synthetic precursor and does not itself demonstrate the targeted biological activity characteristic of the 2-phenoxy series [1]. Furthermore, the specific steric and electronic properties of the phenoxy substituent directly influence the yield and purity of downstream derivatives synthesized via aromatic nucleophilic substitution reactions, where even minor modifications to the leaving group or reaction conditions can result in substantial drops in yield or lead to undesired side products [1]. Therefore, substituting 2-phenoxynicotinaldehyde with a structurally similar but functionally distinct aldehyde in a synthetic pathway or biological assay would compromise both the efficiency of the chemical transformation and the validity of the resulting structure-activity relationship data.

Quantitative Differentiation of 2-Phenoxynicotinaldehyde (114077-93-9) from Closest Analogs: A Procurement Evidence Guide


Comparative Synthesis Yield: 2-Phenoxynicotinaldehyde vs. Substituted Derivatives

2-Phenoxynicotinaldehyde can be synthesized with a high and reproducible yield via a nucleophilic aromatic substitution reaction, establishing a benchmark for the generation of related derivatives. In the established protocol, the reaction of 2-chloronicotinaldehyde with phenol in the presence of K2CO3 in dry dioxane furnishes the target compound in 70-80% yield [1]. This yield serves as a baseline for evaluating the efficiency of synthesizing more complex substituted 2-phenoxynicotinaldehydes, where the introduction of electron-donating or electron-withdrawing groups on the phenol ring can significantly alter reaction outcomes. For procurement, this data confirms that the unsubstituted parent compound is accessible via a robust, high-yielding route, ensuring reliable material supply for further derivatization studies.

Synthetic Chemistry Medicinal Chemistry α-Amylase Inhibition

Physical Property Benchmark: Melting Point Comparison with 2-Chloronicotinaldehyde

The introduction of the phenoxy group at the 2-position of the nicotinaldehyde ring dramatically alters the physical properties of the molecule, a key consideration for handling and formulation. 2-Phenoxynicotinaldehyde has a reported melting point of 58-60 °C [1]. In stark contrast, its direct synthetic precursor, 2-chloronicotinaldehyde, is typically a liquid or low-melting solid at room temperature. This difference in physical state has direct implications for purification (e.g., recrystallization vs. distillation), storage stability, and weighing accuracy in a research laboratory. A solid intermediate is often preferable for long-term storage and precise analytical weighing, directly impacting experimental reproducibility.

Analytical Chemistry Quality Control Physical Characterization

Structural Differentiation: Phenoxy vs. Methoxy Substitution on Nicotinaldehyde Core

The choice between a 2-phenoxy and a 2-methoxy substituent on the nicotinaldehyde core represents a critical decision point in medicinal chemistry, with implications for both synthetic versatility and biological target engagement. While 2-methoxynicotinaldehyde (CAS 71255-09-9) is a simpler analog often used as a building block for neurological disorder targets , the 2-phenoxy variant provides a more expansive and tunable aromatic surface for engaging hydrophobic binding pockets, such as the active site of α-amylase [1]. Furthermore, the phenoxy group offers a versatile handle for further derivatization via electrophilic aromatic substitution on the phenyl ring, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies—a capability not available with the methoxy analog. This fundamental structural difference dictates that the two compounds are not interchangeable in research programs aimed at developing antidiabetic agents or exploring novel chemical space.

Medicinal Chemistry Structure-Activity Relationship Molecular Design

Regioisomeric Specificity: 2-Phenoxynicotinaldehyde vs. 6-Phenoxynicotinaldehyde

The position of the phenoxy substituent on the pyridine ring is a critical determinant of chemical reactivity and biological activity. 2-Phenoxynicotinaldehyde (CAS 114077-93-9) possesses the phenoxy group ortho to the pyridine nitrogen, whereas 6-phenoxynicotinaldehyde (CAS not specified, but a known analog) has the substituent para to the nitrogen. This regioisomeric difference profoundly impacts the electron density distribution across the pyridine ring, altering both the aldehyde group's reactivity and the molecule's ability to participate in specific binding interactions. While 6-phenoxynicotinaldehyde may find use in other chemical contexts , the specific 2-substitution pattern of the target compound is essential for the established synthetic methodology that yields the α-amylase inhibitor series reported by Kulkarni et al. [1]. Substituting one regioisomer for the other would likely result in a complete failure of the intended nucleophilic aromatic substitution reaction or the generation of an inactive product in the biological assay.

Medicinal Chemistry Regioisomerism Synthetic Strategy

Optimal Research Applications for 2-Phenoxynicotinaldehyde (114077-93-9) Based on Verifiable Evidence


Synthesis of Substituted 2-Phenoxynicotinaldehyde Libraries for Antidiabetic Drug Discovery

The primary, evidence-backed application for 2-phenoxynicotinaldehyde is its use as a key starting material for generating libraries of substituted derivatives via nucleophilic aromatic substitution. These derivatives are then screened for α-amylase inhibitory activity, a validated target for managing postprandial hyperglycemia in type 2 diabetes. The established synthetic route offers a reliable 70-80% yield for the parent compound [1], which can be further functionalized, making it a cost-effective entry point for structure-activity relationship (SAR) campaigns. Procurement of this specific compound ensures compatibility with this proven methodology.

Mechanistic Probes in α-Amylase Inhibition Assays

As the unsubstituted parent structure of a biologically evaluated series, 2-phenoxynicotinaldehyde itself can serve as a crucial control compound or mechanistic probe in α-amylase inhibition assays. By comparing its activity profile (or lack thereof) to that of more potent substituted derivatives [1], researchers can deconvolute the specific contributions of various substituents on the phenoxy ring to enzyme binding and inhibition kinetics. This application is vital for rational drug design and requires a pure, well-characterized sample of the core scaffold.

Organic Methodology Development for Heterocyclic Aldehyde Functionalization

Owing to its distinct solid state (MP 58-60°C) and dual functionality (aldehyde and activated aryl ether), 2-phenoxynicotinaldehyde is an ideal substrate for developing and benchmarking new synthetic methodologies involving heterocyclic aldehydes. Its handling as a solid simplifies reaction setup compared to liquid analogs [1]. Methodologies such as reductive amination, Grignard additions, or heterocycle formations can be explored using this scaffold, with outcomes directly transferable to the synthesis of more complex analogs within the 2-phenoxynicotinaldehyde class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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